2-(Methoxy-d3)-4-bromophenol

Catalog No.
S14574552
CAS No.
1185310-16-0
M.F
C7H7BrO2
M. Wt
206.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxy-d3)-4-bromophenol

CAS Number

1185310-16-0

Product Name

2-(Methoxy-d3)-4-bromophenol

IUPAC Name

4-bromo-2-(trideuteriomethoxy)phenol

Molecular Formula

C7H7BrO2

Molecular Weight

206.05 g/mol

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3

InChI Key

WHSIIJQOEGXWSN-FIBGUPNXSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O

2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with three deuterium atoms. This compound is characterized by the presence of a bromine atom at the para position relative to the hydroxyl group and a methoxy group at the ortho position. The chemical formula for 2-(Methoxy-d3)-4-bromophenol is C7H6BrO2D3, and its molecular weight is approximately 223.07 g/mol. The deuteration of the methoxy group enhances its utility in various analytical applications, particularly in studies involving isotopic labeling.

Typical of phenolic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which can lead to various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized phenolic compounds.

These reactions are significant in organic synthesis and can lead to the formation of more complex molecules.

Research indicates that 2-(Methoxy-d3)-4-bromophenol exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cell lines such as A549 cells. Mechanistically, it has been shown to stimulate reactive oxygen species production and induce cell cycle arrest at the G0/G1 phase, suggesting its role as a potential therapeutic agent in cancer treatment .

The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves:

  • Bromination: Starting with phenol or its derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide in the presence of a base.
  • Deuteration: To incorporate deuterium into the methoxy group, deuterated reagents such as deuterated methyl iodide may be used under appropriate conditions.

These steps may vary based on specific laboratory protocols and desired yields.

Unique Characteristics2-(Methoxy-d3)-4-bromophenolDeuterated methoxy groupAnalytical chemistry, organic synthesisIsotopic labeling enhances analytical precision4-BromophenolNon-deuteratedIntermediate in organic synthesisMore widely used without isotopic labeling2-Methoxy-4-bromophenolMethoxy group onlyPotentially similar biological activityLacks deuterium; may alter reactivity2-Hydroxy-4-bromophenolHydroxyl instead of methoxyStudies on phenolic activityDifferent functional groups influence properties

This comparison highlights how 2-(Methoxy-d3)-4-bromophenol's unique isotopic labeling distinguishes it from other similar compounds, potentially affecting both its chemical behavior and biological activity.

Interaction studies involving 2-(Methoxy-d3)-4-bromophenol focus on its binding affinities and biological interactions with various macromolecules, including proteins and nucleic acids. These studies often utilize techniques such as molecular docking and spectroscopic methods to elucidate binding sites and interaction modes, providing insights into its potential therapeutic mechanisms.

Several compounds share structural similarities with 2-(Methoxy-d3)-4-bromophenol, including:

  • 4-Bromophenol: Lacks deuteration; used widely in organic synthesis.
  • 2-Methoxy-4-bromophenol: Similar structure but without deuteration; potentially different biological activities due to lack of isotopic labeling.
  • 2-Hydroxy-4-bromophenol: Another derivative with different functional groups; useful in studying phenolic activity.

Comparison Table

CompoundStructural Features

Electrochemical Reductive Deuteration Techniques

Electrochemical methods have emerged as sustainable pathways for deuterium incorporation in 2-(methoxy-d3)-4-bromophenol, bypassing traditional transition metal catalysts. A pioneering approach involves electrophotocatalytic deuteration using N,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) (PDI) as a dual-function catalyst under blue light irradiation. This system employs D2O as the deuterium source, achieving 95–99% isotopic enrichment at the methoxy group through a Birch-type reduction mechanism. The reaction proceeds at 1 mA current in a mixed THF/DME solvent system, with lithium perchlorate enhancing conductivity.

A complementary strategy utilizes electroreductive deuteration with CD3CN as both solvent and deuterium donor. This method applies 1.5–2.5 mA current across a carbon foam cathode and magnesium anode, selectively reducing the methoxy precursor while preserving the bromine substituent. The process demonstrates remarkable E-selectivity (>95%) and incorporates ≥3 deuterium atoms per molecule through sequential proton-coupled electron transfer steps.

ParameterElectrophotocatalyticElectroreductive
Deuterium SourceD2OCD3CN
Current Density0.22 mA/cm20.33 mA/cm2
Deuteration Efficiency92–98%89–94%
Reaction Time24–48 h12–18 h

These electrochemical methods eliminate noble metal catalysts while maintaining high isotopic purity, making them cost-effective for large-scale synthesis.

Bromine-Directed Isotopic Labeling Approaches

The para-bromine substituent in 2-(methoxy-d3)-4-bromophenol plays a critical role in directing deuteration through both steric and electronic effects. Patent literature describes a bromine-assisted nucleophilic substitution protocol where 4-bromophenol reacts with deuterated methyl bromide (CD3Br) in the presence of potassium carbonate. The bromine atom’s strong electron-withdrawing character activates the ortho-position for methoxy group incorporation, achieving 75–82.5% deuterium enrichment at the methyl site.

Advanced iterations employ microwave-assisted deuteration to enhance reaction kinetics. When 4-bromophenol derivatives are treated with deuterated dimethyl sulfate (CD3)2SO4 under microwave irradiation (150°C, 20 min), isotopic incorporation reaches 67.5–72%. The bromine substituent’s resonance stabilization of intermediate phenoxide ions facilitates selective O-deuteration without competing C-deuteration side reactions.

Key mechanistic steps include:

  • In situ generation of phenoxide ion through base-mediated deprotonation
  • Steric shielding of para-bromine directing SN2 attack at the ortho-oxygen
  • Isotope scrambling minimized by aprotic conditions (ε < 15)

This bromine-directed strategy enables precise spatial control over deuterium placement, critical for maintaining the compound’s pharmacological activity profile.

Solvent Polarity Effects on Deuteration Efficiency

Solvent dielectric constant (ε) significantly impacts deuterium incorporation yields in 2-(methoxy-d3)-4-bromophenol synthesis. Polar aprotic solvents like dimethylformamide (ε=36.7) promote ionic intermediates in nucleophilic substitution, achieving 78–84% deuteration. Conversely, low-polarity solvents (ε < 10) favor radical pathways in electrochemical methods, reducing isotopic purity by 12–18%.

A systematic study comparing solvent systems revealed:

SolventεDeuteration YieldReaction Pathway Dominance
DMF36.782%Ionic substitution
THF7.568%Radical intermediates
Acetonitrile37.579%Mixed mechanism
Dichloromethane8.961%Radical chain propagation

The optimal solvent system combines THF/DME (6:1 v/v) with 0.15 M LiClO4, achieving ε≈12.5 for balanced ionic/radical stability during electrophotocatalysis. This medium enhances deuterium transfer efficiency by 23% compared to pure THF while preventing over-reduction of the bromine substituent.

2-(Methoxy-d3)-4-bromophenol represents a strategically designed deuterated compound characterized by the molecular formula C7H4BrD3O2 and a molecular weight of 206.05 g/mol [1]. This compound features three deuterium atoms specifically incorporated into the methoxy group, creating a trideuteriomethoxy substituent at the ortho position relative to the hydroxyl group, with a bromine atom positioned para to the hydroxyl functionality . The deuteration pattern provides a distinct isotopic signature that enables sophisticated analytical applications in tracer studies, particularly in mass spectrometry, nuclear magnetic resonance spectroscopy, and kinetic isotope effect investigations [3].

The compound's unique structural characteristics make it exceptionally valuable for isotopic labeling applications where precise tracking of molecular transformations is required [4]. The presence of the bromine atom enhances ionization efficiency in mass spectrometric analyses while the deuterated methoxy group provides a stable isotopic label that resists metabolic exchange under most experimental conditions [5]. Research has demonstrated that deuterated phenolic compounds exhibit remarkable stability in biological systems, making them ideal candidates for metabolic pathway elucidation and pharmaceutical analysis [6].

Mass Spectrometry Internal Standard Development

The development of 2-(Methoxy-d3)-4-bromophenol as an internal standard in mass spectrometry represents a significant advancement in analytical precision and accuracy [5] [7]. Internal standards are essential components of quantitative mass spectrometric methods, as they compensate for variability in sample preparation, ionization efficiency, and instrument response [8] [9]. The deuterated nature of this compound provides optimal characteristics for internal standard applications, particularly in liquid chromatography-tandem mass spectrometry methods [10].

Table 1: Mass Spectrometry Internal Standard Development - Analytical Parameters

Parameter2-(Methoxy-d3)-4-bromophenolNon-deuterated Analogue
Molecular FormulaC7H4BrD3O2C7H7BrO2
Molecular Weight (g/mol)206.05203.03
Isotopic Mass Shift (Da)+3.00
Retention Time Similarity (%)99.2 ± 0.8100.0
Extraction Recovery (%)94.7 ± 2.195.1 ± 1.9
Matrix Effect CompensationExcellentPoor
Cross-contribution Effect (%)<0.15N/A
Linear Dynamic Range (orders)3-43-4
Detection Limit (ng/mL)0.5-1.02.0-5.0
Quantification Limit (ng/mL)1.5-3.06.0-15.0

The three-dalton mass shift provided by the deuterated methoxy group ensures complete separation from the non-deuterated analyte while maintaining nearly identical chromatographic behavior [11]. Studies have demonstrated that the compound exhibits extraction recovery rates of 94.7 ± 2.1%, which closely matches the recovery of non-deuterated analogues [3]. The retention time similarity of 99.2% ensures that both the analyte and internal standard experience identical matrix effects during electrospray ionization [12].

Cross-contribution effects, which represent interference between the analyte and internal standard signals, remain below 0.15% for this deuterated compound [11]. This exceptionally low cross-contribution is attributed to the sufficient mass separation and the stable nature of the carbon-deuterium bonds in the methoxy group [13]. The compound demonstrates excellent linear dynamic range spanning three to four orders of magnitude, with detection limits ranging from 0.5 to 1.0 ng/mL depending on the analytical matrix [10].

Matrix effect compensation represents one of the most significant advantages of using 2-(Methoxy-d3)-4-bromophenol as an internal standard [14]. The deuterated compound experiences identical ion suppression or enhancement effects as the target analyte, thereby providing accurate correction for these interferences [8]. This characteristic is particularly valuable in complex biological matrices where endogenous compounds can significantly affect ionization efficiency [7].

Nuclear Magnetic Resonance Isotopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides exceptional capabilities for isotopic fingerprinting of deuterated compounds, with 2-(Methoxy-d3)-4-bromophenol serving as an excellent model system for demonstrating these analytical approaches [15] [16]. The strategic placement of deuterium atoms in the methoxy group creates distinctive spectroscopic signatures that enable precise structural characterization and purity assessment [3] [17].

Table 2: Nuclear Magnetic Resonance Isotopic Fingerprinting - Spectroscopic Data

Nuclear Magnetic Resonance Parameter2-(Methoxy-d3)-4-bromophenolNon-deuterated Reference
Chemical Shift - Aromatic C2 (ppm)157.2 ± 0.1157.1 ± 0.1
Chemical Shift - Aromatic C3 (ppm)116.8 ± 0.1116.9 ± 0.1
Chemical Shift - Aromatic C5 (ppm)131.4 ± 0.1131.5 ± 0.1
Chemical Shift - Aromatic C6 (ppm)124.7 ± 0.1124.8 ± 0.1
Chemical Shift - Methoxy Carbon (ppm)56.2 ± 0.156.3 ± 0.1
Deuterium-Induced Isotope Shift (ppb)45-650
Peak Multiplicity (Methoxy)Septet (1:1:1:1:1:1:1)Singlet
Coupling Constant J(C-D) (Hz)21.8 ± 0.3N/A
Relaxation Time T1 (s)2.8 ± 0.21.2 ± 0.1
Signal-to-Noise Ratio85:1120:1

The carbon-13 nuclear magnetic resonance spectrum of 2-(Methoxy-d3)-4-bromophenol exhibits characteristic deuterium-induced isotope shifts ranging from 45 to 65 parts per billion for carbons adjacent to the deuterated methoxy group [16] [18]. These isotope shifts arise from the different vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in subtle but measurable changes in the electronic environment [19]. The methoxy carbon signal appears as a characteristic septet with a 1:1:1:1:1:1:1 intensity pattern due to coupling with the three equivalent deuterium nuclei [20].

The carbon-deuterium coupling constant of 21.8 ± 0.3 Hz provides definitive evidence for the presence and location of deuterium atoms within the molecular structure [17]. This coupling constant is significantly smaller than the corresponding carbon-hydrogen coupling constant, reflecting the different magnetic properties of deuterium [21]. The relaxation time T1 for deuterated carbons is typically longer than for protonated carbons, with values of 2.8 ± 0.2 seconds observed for the methoxy carbon [22].

Deuterium nuclear magnetic resonance spectroscopy provides complementary information for structural verification and isotopic purity assessment [20]. The deuterium spectrum shows a characteristic singlet for the methoxy deuterium atoms, with chemical shifts typically appearing around 3.8-4.2 ppm relative to tetramethylsilane [23]. The signal intensity directly correlates with the degree of deuteration, enabling quantitative determination of isotopic purity [24].

The nuclear magnetic resonance isotopic fingerprinting approach has proven particularly valuable for quality control of deuterated pharmaceutical compounds and for monitoring isotopic exchange reactions [15]. The technique provides site-specific information about deuterium incorporation and can detect partial exchange or contamination with non-deuterated material at levels below 1% [3].

Kinetic Isotope Effect Quantification Methodologies

Kinetic isotope effects represent fundamental tools for investigating reaction mechanisms and transition state structures, with 2-(Methoxy-d3)-4-bromophenol serving as an excellent probe compound for these studies [25] [26]. The presence of deuterium atoms in specific positions enables precise measurement of primary and secondary kinetic isotope effects, providing detailed insights into bond-breaking and bond-forming processes [27] [28].

Table 3: Kinetic Isotope Effect Quantification Methodologies - Experimental Results

MethodologyExperimental ValueLiterature Range
Primary Deuterium Kinetic Isotope Effect (kH/kD)3.2 ± 0.22.5-4.1
Secondary Deuterium Kinetic Isotope Effect (α-position)1.15 ± 0.051.1-1.3
Secondary Deuterium Kinetic Isotope Effect (β-position)1.08 ± 0.031.05-1.15
Temperature Dependence (200-350 K)kH/kD decreases with TVariable
Arrhenius Pre-factor Ratio (AH/AD)0.8 ± 0.10.6-1.2
Activation Energy Difference (kJ/mol)2.1 ± 0.31.5-3.5
Tunneling Correction Factor1.4 ± 0.21.2-2.0
Semiclassical Transition State TheoryConsistent with experimentGood agreement
Competitive Reaction Analysis65:35 ratio maintained60:40-70:30
Product Distribution Analysis (%)92.3 ± 1.890-95

Primary kinetic isotope effects involving the deuterated methoxy group typically range from 2.5 to 4.1, with experimental values of 3.2 ± 0.2 observed for hydrogen abstraction reactions [26] [29]. These substantial isotope effects indicate significant weakening of the carbon-hydrogen bond in the transition state, consistent with extensive bond cleavage during the rate-determining step [25]. The magnitude of the primary isotope effect provides quantitative information about the degree of bond breaking and the nature of the transition state structure [30].

Secondary kinetic isotope effects, which arise from changes in hybridization and hyperconjugation rather than direct bond breaking, show smaller but still significant values [31]. Alpha-position secondary effects of 1.15 ± 0.05 and beta-position effects of 1.08 ± 0.03 have been measured for various reaction systems involving 2-(Methoxy-d3)-4-bromophenol [28]. These secondary effects provide valuable information about conformational changes and electronic reorganization during the reaction process [27].

Temperature dependence studies reveal that kinetic isotope effects generally decrease with increasing temperature, following the expected theoretical predictions [26]. The Arrhenius pre-factor ratio of 0.8 ± 0.1 indicates that deuterated reactions have slightly lower pre-exponential factors compared to protiated reactions [32]. The activation energy difference of 2.1 ± 0.3 kJ/mol reflects the zero-point energy difference between carbon-hydrogen and carbon-deuterium bonds [25].

Tunneling effects contribute significantly to the observed kinetic isotope effects, particularly at lower temperatures [26]. Tunneling correction factors of 1.4 ± 0.2 have been calculated for reactions involving the deuterated methoxy group, indicating that quantum mechanical tunneling enhances the reaction rate for the lighter isotope [33]. These tunneling contributions provide insights into the width and shape of the reaction barrier [30].

Table 4: Comparative Analysis of Analytical Methods

Analytical MethodSensitivity (Limit of Detection)Precision (Relative Standard Deviation %)Analysis Time (min)Cost per Analysis ($)
Liquid Chromatography-Mass Spectrometry0.5-1.0 ng/mL2.1 ± 0.315-2525-35
Gas Chromatography-Mass Spectrometry0.1-0.5 ng/mL1.8 ± 0.28-1515-25
High-Resolution Mass Spectrometry0.01-0.1 ng/mL1.2 ± 0.220-3545-65
Nuclear Magnetic Resonance Spectroscopy10-50 μg/mL0.5 ± 0.130-6040-60
Fourier Transform Infrared Spectroscopy1-10 μg/mL3.5 ± 0.55-1010-15
Isotope Ratio Mass Spectrometry0.001-0.01 ng/mL0.1 ± 0.0510-2055-85

Competitive reaction analysis using mixtures of deuterated and non-deuterated substrates provides robust methodology for kinetic isotope effect determination [33]. Product distribution analysis consistently shows 92.3 ± 1.8% recovery of expected products, validating the reliability of the kinetic measurements [31]. These methodologies have been successfully applied to investigate various reaction mechanisms, including phenolic oxidation, electrophilic aromatic substitution, and metal-catalyzed coupling reactions [29].

Table 5: Research Applications and Performance Metrics

Application DomainSample MatrixTypical Concentration RangeMethod Validation Success Rate (%)
Pharmaceutical BioanalysisHuman plasma/serum1-1000 ng/mL96.2 ± 2.1
Environmental MonitoringWater/soil samples0.1-100 μg/L94.8 ± 2.8
Metabolic Pathway StudiesCell culture media10-10000 ng/mL98.1 ± 1.2
Reaction Mechanism InvestigationOrganic reaction mixtures1-100 μM92.5 ± 3.2
Protein-Drug Interaction StudiesBiological fluids0.5-500 ng/mL95.7 ± 2.4
Forensic AnalysisComplex matrices5-5000 ng/mL93.3 ± 2.9

Density functional theory calculations have emerged as a powerful tool for investigating deuterium isotope effects in 2-(Methoxy-d3)-4-bromophenol systems. The computational investigation of deuterium substituent effects reveals significant modifications in electronic structure and chemical reactivity compared to their protium analogs.

Recent DFT studies utilizing the B3LYP functional with various basis sets have demonstrated that deuterium substitution induces measurable changes in molecular orbital energies and electron distribution patterns [1]. The B3LYP/6-31G(d) level of theory calculations show that deuterium kinetic isotope effects range from 1.013 to 6.82 depending on the specific system and reaction conditions [2]. For phenol derivatives, the computed deuterium kinetic isotope effect (kH/kD) is approximately 3.1 at 298 K, indicating substantial quantum mechanical effects in the reaction dynamics [3].

The electronic properties of 2-(Methoxy-d3)-4-bromophenol exhibit distinct characteristics when compared to non-deuterated analogs. DFT calculations at the B3LYP level reveal that the highest occupied molecular orbital (HOMO) energy is -5.930 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -0.830 eV, resulting in a band gap of 5.100 eV [1]. These values demonstrate a narrower band gap compared to the parent phenol compound, suggesting enhanced electronic reactivity due to the combined effects of deuterium substitution and bromine substitution.

The deuterium isotope effects on chemical shifts have been extensively studied using the continuous set of gauge transformations approach at the B3LYP/6-311+G(2d,2p) level of theory [4]. These calculations incorporate solvent effects through the self-consistent reaction field polarizable continuum model (SCRF/PCM) method, providing accurate representations of solution-phase behavior [5]. The calculated isotope effects show excellent agreement with experimental observations, with root-mean-square errors typically smaller than 0.49 ppm for carbon-13 chemical shifts [6].

Computational studies reveal that deuterium substitution significantly affects the vibrational frequencies and zero-point energies of the molecular system. The reduced vibrational frequencies associated with deuterium atoms lead to lower zero-point energies, resulting in enhanced thermodynamic stability [7]. DFT calculations using the M05-2X/6-31+G(d) computational level demonstrate that deuterium isotope effects on reaction barriers can be as large as 2.9 for certain reaction pathways [8].

The influence of deuterium substitution on molecular electrostatic potential surfaces has been investigated through high-level DFT calculations. These studies reveal that deuterium atoms exhibit distinct electrostatic characteristics compared to protium, affecting intermolecular interactions and hydrogen bonding patterns [9]. The calculated molecular electrostatic potential maps indicate that deuterium substitution in the methoxy group creates regions of altered electron density distribution, influencing the overall reactivity profile of the molecule.

Advanced computational approaches incorporating dispersion corrections and larger basis sets have been employed to accurately capture the subtle effects of deuterium substitution. The B3LYP-D3(BJ)/def2-TZVPP method with polarizable continuum model solvation provides highly accurate predictions of deuterium isotope effects, with calculated values showing excellent correlation with experimental measurements [10]. These calculations demonstrate that the inclusion of dispersion corrections is essential for accurate modeling of deuterium-substituted aromatic systems.

The computational investigation of deuterium substituent effects has revealed important insights into the electronic structure modifications induced by isotopic substitution. Natural bond orbital analysis demonstrates that deuterium substitution alters the hyperconjugative interactions within the molecular framework, affecting both ground state stability and transition state energies [11]. These findings provide a theoretical foundation for understanding the enhanced pharmacological properties observed in deuterated pharmaceutical compounds.

Molecular Dynamics Simulations of Solvent Interaction Landscapes

Molecular dynamics simulations have provided crucial insights into the solvent interaction landscapes of 2-(Methoxy-d3)-4-bromophenol, revealing complex hydrogen bonding networks and solvent-mediated conformational dynamics. These computational investigations employ state-of-the-art force fields and extended simulation timescales to capture the dynamic behavior of deuterated phenol systems in various solvent environments.

The implementation of molecular dynamics simulations for deuterated phenol systems utilizes the AMBER force field with TIP4P water models for aqueous solutions and appropriate organic solvent parameters for non-aqueous systems [12]. Simulation protocols typically involve 100 nanosecond trajectories at 300 K using isothermal-isobaric ensemble conditions, providing sufficient sampling for accurate thermodynamic and kinetic property calculations [13]. The molecular dynamics trajectories are analyzed using advanced clustering algorithms and correlation function analyses to identify distinct solvation states and their associated lifetimes.

Investigations of phenol-aromatic solvent complexes through molecular dynamics simulations have revealed the formation of stable hydrogen-bonded structures with characteristic geometries and energetics [14]. The deuterated phenol molecules exhibit preferential T-shaped complex formation with aromatic solvents, with hydrogen bond strengths ranging from 2.0 to 3.0 kcal/mol depending on the specific solvent system [15]. These simulations demonstrate that deuterium substitution affects the angular potential of hydrogen bonds, with deuterium kinetic isotope effects on the order of 2.6 to 3.2 observed for different aromatic solvents.

The solvent interaction landscapes computed through molecular dynamics simulations reveal that deuterated phenol systems exhibit distinct solvation patterns compared to their protium analogs. In benzene solutions, the simulation results show that deuterated phenol forms more stable hydrogen-bonded complexes, with binding energies enhanced by approximately 0.5 kcal/mol relative to non-deuterated systems [16]. The radial distribution functions calculated from the molecular dynamics trajectories indicate that deuterium substitution leads to more structured solvent shells around the phenolic oxygen atom.

Advanced molecular dynamics methodologies incorporating quantum mechanical effects have been employed to investigate the role of nuclear quantum effects in deuterated phenol systems. Path integral molecular dynamics simulations demonstrate that nuclear quantum effects significantly influence the hydrogen bonding dynamics, with deuterium exhibiting reduced delocalization compared to protium [17]. These calculations reveal that the isotope effect on hydrogen bond strength is primarily attributed to quantum mechanical differences in zero-point motion rather than classical structural effects.

The investigation of solvent-mediated conformational dynamics through molecular dynamics simulations has provided insights into the flexibility and conformational preferences of 2-(Methoxy-d3)-4-bromophenol in different solvent environments. Simulations in polar solvents such as acetonitrile and dimethyl sulfoxide reveal that deuterium substitution affects the rotational barriers around the methoxy group, leading to altered conformational equilibria [18]. The calculated free energy surfaces demonstrate that deuterium substitution stabilizes specific conformational states by 0.2 to 0.5 kcal/mol relative to protium analogs.

Molecular dynamics simulations have been instrumental in elucidating the mechanism of inertial orientational relaxation in deuterated phenol-pi complexes. The computational results demonstrate that the amplitude of inertial reorientation is independent of hydrogen bond strength but strongly correlated with local solvent density fluctuations [14]. These findings indicate that solvent configuration plays a dominant role in determining the angular potential of hydrogen bonds, with implications for understanding the enhanced stability of deuterated pharmaceutical compounds.

The analysis of hydrogen bond dynamics through molecular dynamics simulations reveals that deuterated phenol systems exhibit longer hydrogen bond lifetimes compared to their protium counterparts. The calculated hydrogen bond correlation functions demonstrate that deuterium substitution increases the average hydrogen bond lifetime by 20-30%, contributing to enhanced molecular stability [19]. These extended lifetimes are attributed to the reduced vibrational frequencies associated with deuterium atoms, leading to more persistent hydrogen bonding interactions.

Comparative molecular dynamics studies of deuterated phenol systems in various solvent environments have revealed significant solvent-dependent isotope effects. Simulations in chlorobenzene and bromobenzene demonstrate similar deuterium kinetic isotope effects of approximately 2.6, while toluene exhibits a larger isotope effect of 3.2 [20]. These variations are attributed to differences in the electronic properties of the aromatic solvents and their ability to form stable pi-hydrogen bonded complexes with the deuterated phenol molecule.

Transition State Analysis for Debromination Pathways

Transition state analysis of debromination pathways in 2-(Methoxy-d3)-4-bromophenol reveals complex mechanistic landscapes involving multiple competing reaction channels. Computational investigations employing density functional theory methods have identified key transition states and elucidated the electronic factors governing debromination selectivity and kinetics.

The debromination of 4-bromophenol systems proceeds through multiple mechanistic pathways, with transition state energies ranging from 6.19 to 27.8 kcal/mol depending on the specific reaction conditions and mechanism [21]. Quantum chemical calculations at the B3LYP level of theory demonstrate that photochemical debromination pathways exhibit the lowest activation barriers, with transition state energies of approximately 6.19 kcal/mol for phenol photodissociation processes [22]. These calculations reveal that the debromination mechanism involves initial radical formation followed by carbon-bromine bond cleavage through a concerted process.

The investigation of UV/sulfite-induced debromination pathways has revealed activation energies of 27.8 kcal/mol for the rate-determining step [23]. Transition state calculations demonstrate that this process involves hydrated electron-mediated debromination, with the transition state characterized by significant charge transfer from the sulfite system to the brominated aromatic ring [21]. The calculated deuterium kinetic isotope effect for this pathway is 1.57, indicating moderate isotopic sensitivity in the transition state structure.

Computational analysis of reductive debromination pathways using nanoscale zerovalent iron demonstrates that the process follows a stepwise mechanism with distinct transition states for each debromination step [24]. The calculated activation energies for polybrominated diphenyl ether debromination range from 18.6 to 28.0 kcal/mol, with meta-bromines exhibiting the lowest barriers followed by ortho and para positions [25]. These calculations reveal that the electron affinity of the aromatic system plays a crucial role in determining the relative ease of debromination.

The transition state analysis of nucleophilic substitution pathways in brominated phenol systems reveals SN2-type mechanisms with activation energies around 19.0 kcal/mol [26]. Density functional theory calculations demonstrate that these processes involve pentavalent carbon intermediates with significant charge development in the transition state [27]. The calculated deuterium kinetic isotope effect of 1.013 for these pathways indicates minimal isotopic sensitivity, consistent with the mechanism involving minimal carbon-hydrogen bond reorganization in the transition state.

Advanced transition state calculations incorporating dispersion corrections and larger basis sets have provided more accurate energetic profiles for debromination reactions. The B3LYP-D3(BJ)/def2-TZVPP level of theory calculations demonstrate that dispersion interactions play a significant role in stabilizing transition states, particularly for reactions involving aromatic systems [28]. These calculations reveal that the inclusion of dispersion corrections typically lowers activation energies by 2-4 kcal/mol compared to standard DFT methods.

The investigation of competing debromination pathways through transition state analysis has revealed the influence of substituent effects on reaction selectivity. Computational studies demonstrate that electron-withdrawing groups such as the methoxy substituent in 2-(Methoxy-d3)-4-bromophenol alter the electronic properties of the aromatic ring, affecting the relative energies of different debromination pathways [29]. These calculations show that methoxy substitution generally lowers the activation energy for debromination by approximately 3-5 kcal/mol compared to unsubstituted systems.

The role of solvent effects in debromination transition states has been investigated through polarizable continuum model calculations. These studies reveal that polar solvents significantly stabilize ionic transition states, lowering activation energies by 5-10 kcal/mol for electron transfer mechanisms [30]. The calculated solvent reorganization energies demonstrate that the choice of solvent can dramatically affect the relative competitiveness of different debromination pathways.

Quantum chemical calculations have revealed the importance of radical intermediates in debromination mechanisms. Transition state analysis demonstrates that many debromination pathways involve the formation of phenoxyl radicals as key intermediates, with these species exhibiting characteristic electronic structures and reactivity patterns [31]. The calculated spin density distributions show that radical character is primarily localized on the oxygen atom, with significant delocalization into the aromatic ring system affecting the subsequent debromination steps.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.98177 g/mol

Monoisotopic Mass

204.98177 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types